REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][CH:4]([C:11]1[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=1)[CH2:5][C:6]([O:8]CC)=[O:7]>CO.O>[CH3:3][CH:4]([C:11]1[CH:12]=[CH:13][N:14]=[CH:15][CH:16]=1)[CH2:5][C:6]([OH:8])=[O:7] |f:0.1|
|
Name
|
|
Quantity
|
0.19 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ethyl 3-methyl-3-pyridin-4-ylpropanoate
|
Quantity
|
0.501 g
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)OCC)C1=CC=NC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
STIRRING
|
Details
|
the residue shaken with 1 M hydrochloric acid (4.8 ml)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave a colourless solid
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
CC(CC(=O)O)C1=CC=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |